molecular formula C16H12F3N3 B2372227 N-(3-cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide CAS No. 339028-23-8

N-(3-cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B2372227
CAS No.: 339028-23-8
M. Wt: 303.288
InChI Key: JPCVUIYBUDFPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide is a chemical compound with the molecular formula C15H10F3N3. It is known for its unique structural properties, which include a cyanophenyl group, a trifluoromethyl group, and a benzenecarboximidamide moiety. This compound is utilized in various scientific research fields due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 3-cyanophenylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with methylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N-(3-cyanophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-cyanophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and stability, while the cyanophenyl group contributes to its reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(3-cyanophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide can be compared with other similar compounds, such as:

    N-(3-cyanophenyl)-N’-ethyl-3-(trifluoromethyl)benzenecarboximidamide: Similar structure but with an ethyl group instead of a methyl group.

    N-(4-cyanophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide: Similar structure but with the cyanophenyl group at the 4-position.

    N-(3-cyanophenyl)-N’-methyl-4-(trifluoromethyl)benzenecarboximidamide: Similar structure but with the trifluoromethyl group at the 4-position.

These compounds share structural similarities but differ in their chemical and physical properties, which can influence their reactivity and applications.

Properties

IUPAC Name

N-(3-cyanophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3/c1-21-15(22-14-7-2-4-11(8-14)10-20)12-5-3-6-13(9-12)16(17,18)19/h2-9H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCVUIYBUDFPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.